molecular formula C23H25N5O5 B193074 R-Doxazosin CAS No. 70918-17-1

R-Doxazosin

Número de catálogo: B193074
Número CAS: 70918-17-1
Peso molecular: 451.5 g/mol
Clave InChI: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Doxazosin, ®- is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Doxazosin, ®- involves several steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines with formamide or formic acid derivatives.

    Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy groups at specific positions.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with piperazine derivatives.

    Final Coupling: The final step involves coupling the quinazoline-piperazine intermediate with a benzodioxane derivative to form Doxazosin, ®-

Industrial Production Methods

Industrial production of Doxazosin, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Types of Reactions

Doxazosin, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Doxazosin, ®- with modified functional groups, which can be used for further research and development .

Aplicaciones Científicas De Investigación

Doxazosin, ®- has a wide range of scientific research applications, including:

Mecanismo De Acción

Doxazosin, ®- works by competitively inhibiting postsynaptic alpha-1 adrenergic receptors. This inhibition results in the relaxation of smooth muscles in blood vessels, leading to vasodilation and a decrease in blood pressure. In the prostate and bladder neck, it reduces sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Doxazosin, ®- is unique due to its long-lasting effects, allowing for once-daily administration. It has a favorable safety profile and is effective in treating both hypertension and benign prostatic hyperplasia.

Actividad Biológica

R-Doxazosin, a selective alpha-1 adrenergic receptor antagonist, is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated clinical findings.

Doxazosin selectively inhibits the postsynaptic alpha-1 adrenergic receptors found in vascular smooth muscle. This inhibition leads to vasodilation, which decreases systemic peripheral vascular resistance and subsequently lowers blood pressure without significantly affecting heart rate. The compound also relaxes smooth muscle in the prostate and bladder neck, alleviating urinary symptoms associated with BPH .

Pharmacodynamics and Pharmacokinetics

  • Absorption : this compound is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2-3 hours. Its bioavailability ranges from 60% to 70% .
  • Distribution : The volume of distribution is approximately 1.0-1.9 L/kg, with about 98% plasma protein binding .
  • Metabolism : Doxazosin undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19, CYP2D6, CYP3A4), producing several metabolites that may also exhibit pharmacological activity .
  • Elimination : The drug is eliminated through urine, with a half-life of approximately 22 hours .

Cardiovascular Effects

This compound has been shown to reduce both systolic and diastolic blood pressure effectively. A study indicated that patients receiving doxazosin experienced a mean reduction in systolic blood pressure (SBP) by 16 mm Hg and diastolic blood pressure (DBP) by 7 mm Hg after treatment .

Effects on Cardiac Fibrosis

Recent research highlights a novel mechanism by which doxazosin may contribute to cardiac fibrosis through the stimulation of galectin-3 expression in cardiomyocytes. This process involves an increase in collagen synthesis independent of the protein kinase C (PKC) pathway or α1-adrenergic receptor activity . The implications of this finding suggest that while doxazosin is effective in managing hypertension, it may also pose risks for heart failure due to its fibrotic effects.

Hypertension Management

A multicenter study demonstrated that doxazosin effectively reduced serum cholesterol and triglyceride levels alongside significant drops in blood pressure among patients with essential hypertension. However, these lipid changes were not statistically significant .

Resistant Hypertension

In a study involving patients with resistant hypertension, the addition of doxazosin to existing antihypertensive regimens resulted in improved blood pressure control compared to those receiving spironolactone alone. Specifically, the addition led to a notable reduction in urinary albumin excretion and improved renal function parameters .

Comparative Biological Activity of Enantiomers

Doxazosin exists as a racemic mixture containing both (−) and (+) enantiomers. Research indicates that these enantiomers exhibit different pharmacological profiles:

  • (−)-Doxazosin : Demonstrates potent antagonistic activity on alpha-1 adrenergic receptors but has a lesser effect on lowering blood pressure compared to its counterpart.
  • (+)-Doxazosin : Exhibits greater efficacy in reducing blood pressure and may have distinct metabolic pathways contributing to its pharmacological effects .

Summary of Key Findings

Parameter This compound Effect
Blood Pressure ReductionSBP: Mean decrease of 16 mm Hg; DBP: 7 mm Hg
Cardiac FibrosisStimulates galectin-3 expression
Lipid ProfileMinor reductions in cholesterol and triglycerides
Renal Function ImprovementEnhanced glomerular filtration rate

Propiedades

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70918-17-1
Record name Doxazosin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-bismethoxyquinazoline (III) (3.2 grams, 13.35 mmole), Compound 4 from Example 2 (3.4 grains, 13.75 mmole) and n-butanol (72 ml) were subjected to a 50 ml round-bottom flask and heated under refluxing for 3.5 hours under a nitrogen atmosphere. Cooling to 75° C., the solid products were filtered and collected, dried in an oven to obtain 5.25 grams of Doxazosin hydrochloride (10.76 mmole, Yield: 81%). The Doxazosin hydrochloride was added to a 1N NaOH solution and heated for dissolution. After cooling, the solution was extracted with 150 ml of dichloromethane twice. The organic layer was filtered and dried with anhydrous sulfate, and concentrated to obtain 4.61 grams of white Doxazosin solid: 1H NMR (CDCl3) δ 3.63-4.09 (m, 8 H), 3.91 (s, 3H), 3.96 (s, 3H), 4.35 (dd, J=11.9, 7.9 Hz, 1H), 4.52 (dd, J=11.9, 2.4 Hz, 1H), 4.88 (dd, J=7.9, 2.4 Hz, 1H), 6.85-6.95 (m, 5H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and compound 1 (3.4 g, 13.75 mmol) prepared from Example 3 were dissolved in 72 mL of n-butanol. The mixture was refluxed under nitrogen for 3.5 hours. After cooling to 75° C., the solid product was obtained by filtration and dried to afford 5.25 g of hydrochloride salt of Doxazosin (10.76 mmol, 81% yield). 1 N NaOH solution was added to the salt. The mixture was heated to help the salt dissolved. After cooling, the mixture was extracted with 150 mL of dichloromethane twice. The organic layer was dried with anhydrous sodium sulfate and concentrated to afford 4.61 g of Doxazosin.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Doxazosin
Reactant of Route 2
Reactant of Route 2
R-Doxazosin
Reactant of Route 3
Reactant of Route 3
R-Doxazosin
Reactant of Route 4
Reactant of Route 4
R-Doxazosin
Reactant of Route 5
Reactant of Route 5
R-Doxazosin
Reactant of Route 6
Reactant of Route 6
R-Doxazosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.